5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid is a complex organic compound that belongs to the class of carboxylic acids and isonicotinic acids This compound is characterized by the presence of a carboxyl group, a fluorophenyl group, and a hydroxyisonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyisonicotinic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction can result in modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Carboxy-2-fluorophenyl)nicotinic acid
- 5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid
- 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine
Uniqueness
5-(5-Carboxy-2-fluorophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both a fluorophenyl group and a hydroxyisonicotinic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(5-carboxy-2-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-10-2-1-6(12(17)18)3-7(10)9-5-15-11(16)4-8(9)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFXAUZHOMVCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)C=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687897 |
Source
|
Record name | 5-(5-Carboxy-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-38-8 |
Source
|
Record name | 5-(5-Carboxy-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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